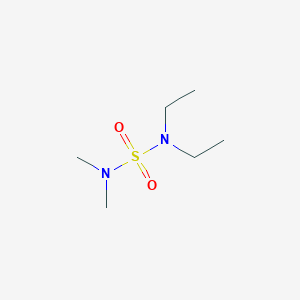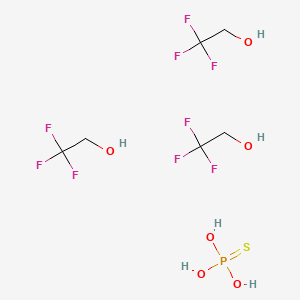
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane: is a compound that combines the properties of trifluoroethanol and a phosphane derivative. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane typically involves the reaction of trifluoroethanol with a phosphane derivative under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize waste. The process may also include purification steps to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate the reactions. The conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphane oxides, while substitution reactions may produce a variety of substituted derivatives .
科学的研究の応用
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biochemical processes. Detailed studies are required to fully elucidate these mechanisms .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A simpler compound without the phosphane derivative.
Phosphane Derivatives: Compounds with similar phosphane structures but different substituents.
Uniqueness
2,2,2-Trifluoroethanol;trihydroxy(sulfanylidene)-lambda5-phosphane is unique due to its combination of trifluoroethanol and phosphane properties.
特性
CAS番号 |
101153-71-3 |
|---|---|
分子式 |
C6H12F9O6PS |
分子量 |
414.18 g/mol |
IUPAC名 |
2,2,2-trifluoroethanol;trihydroxy(sulfanylidene)-λ5-phosphane |
InChI |
InChI=1S/3C2H3F3O.H3O3PS/c3*3-2(4,5)1-6;1-4(2,3)5/h3*6H,1H2;(H3,1,2,3,5) |
InChIキー |
XDEULVMDKOAJEZ-UHFFFAOYSA-N |
正規SMILES |
C(C(F)(F)F)O.C(C(F)(F)F)O.C(C(F)(F)F)O.OP(=S)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


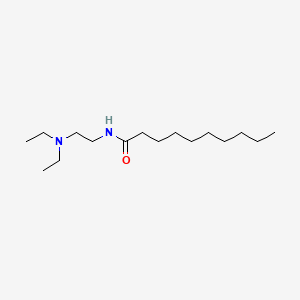
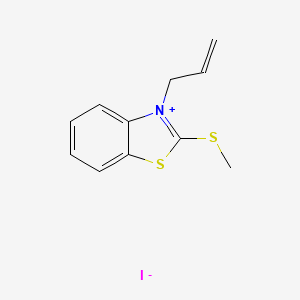
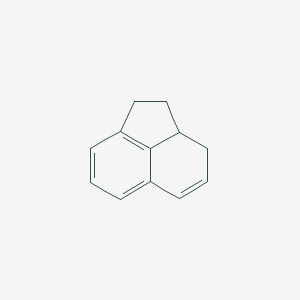
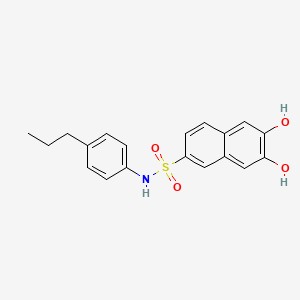
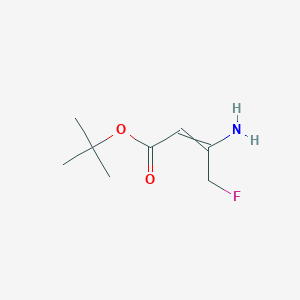
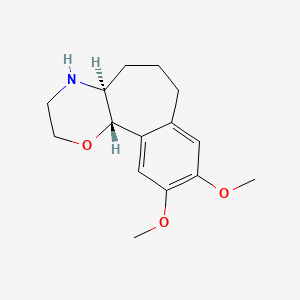

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)


![N'-[2,3-Bis(4-hydroxyphenyl)pentyl]-N-(2-chloroethyl)-N-nitrosourea](/img/structure/B14330174.png)
![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

